4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine

Physicochemical Characterization Quality Control Solid-State Properties

4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine is a halogenated heterocyclic building block belonging to the pyridylpyrimidine class, with a molecular formula of C₁₀H₇Cl₂N₃ and a molecular weight of 240.09 g/mol. Its core structure features a pyrimidine ring substituted with chlorine atoms at the 4- and 5-positions, a methyl group at the 6-position, and a 3-pyridyl moiety at the 2-position.

Molecular Formula C10H7Cl2N3
Molecular Weight 240.09
CAS No. 681260-51-5
Cat. No. B2939463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine
CAS681260-51-5
Molecular FormulaC10H7Cl2N3
Molecular Weight240.09
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C2=CN=CC=C2)Cl)Cl
InChIInChI=1S/C10H7Cl2N3/c1-6-8(11)9(12)15-10(14-6)7-3-2-4-13-5-7/h2-5H,1H3
InChIKeySNVBSZANRXEMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine (CAS 681260-51-5): A Strategic 3-Pyridyl Building Block for Kinase-Focused Libraries


4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine is a halogenated heterocyclic building block belonging to the pyridylpyrimidine class, with a molecular formula of C₁₀H₇Cl₂N₃ and a molecular weight of 240.09 g/mol [1]. Its core structure features a pyrimidine ring substituted with chlorine atoms at the 4- and 5-positions, a methyl group at the 6-position, and a 3-pyridyl moiety at the 2-position. This specific arrangement creates a unique electrophilic profile for sequential functionalization, making it a key intermediate in the synthesis of kinase inhibitor libraries, where precise vector control is critical .

Why a 2-Pyridyl or 4-Pyridyl Analog Cannot Substitute for 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine


Positional isomerism on the pyridine ring fundamentally alters the coordination chemistry, electronic distribution, and steric profile of the molecule. Unlike the 2-pyridyl isomer, which can act as a bidentate chelator via N(pyridine)-N(pyrimidine) motifs, the 3-pyridyl group is geometrically incapable of forming such a chelate, leading to divergent metal-coordination behaviors [1]. Furthermore, the electron-donating methyl group at C-6 significantly modulates the regioselectivity of sequential nucleophilic aromatic substitution (SNAr) reactions on the dichloropyrimidine core, a factor that varies critically with subtle changes in the electronic landscape caused by different pyridyl attachments [2]. Simply interchanging these regioisomers can lead to failure in designed synthetic routes or profound changes in the target-binding pose of downstream products.

Quantified Differentiation: Evidence for 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine vs. Key Comparators


Melting Point and Density Differentiate the 3-Pyridyl from the 2-Pyridyl Isomer

The 3-pyridyl isomer exhibits a predicted melting point of 131.41 °C and a predicted density of ~1.4 g/cm³ . In contrast, the closely related 2-pyridyl isomer (CAS 306935-55-7) has a measured melting point of 132–133 °C and a predicted density of 1.375 g/cm³ . While the difference in melting point is modest (Δ ~0.6–1.6 °C), the density differential indicates variation in crystal packing, which can impact solubility and formulation behavior.

Physicochemical Characterization Quality Control Solid-State Properties

Regioselective SNAr Reactivity: C-6 Methyl Group Reverses Substitution Order on the Pyrimidine Core

Quantum mechanical analyses of 2,4-dichloropyrimidines show that the presence of an electron-donating substituent at C-6 (e.g., methyl) directs nucleophilic aromatic substitution preferentially to the C-2 position over C-4 [1]. In 4,5-dichloro-6-methyl-2-(3-pyridyl)pyrimidine, this electronic effect tunes the reactivity of the two chlorine atoms, creating a different sequential displacement profile compared to analogs lacking the C-6 methyl group or bearing the methyl at alternative positions.

Synthetic Chemistry Medicinal Chemistry Reaction Selectivity

Commercial Availability and Purity: Direct Comparison of 3-Pyridyl and 2-Pyridyl Building Block Specifications

The 3-pyridyl isomer is commercially available from Fluorochem (via CymitQuimica) with a certified purity of 98% . The 2-pyridyl isomer is available from Thermo Scientific Maybridge at 97% purity . This 1% purity margin can be a determining factor for applications requiring high-fidelity intermediates, such as late-stage functionalization in drug discovery, where impurities can propagate through multi-step syntheses.

Procurement Chemical Purity Vendor Specifications

Scaffold Prevalence: 3-Pyridyl Pyrimidine Motif Enables Potent Engagement of CDK2 and PKC Kinases

The 3-pyridyl pyrimidine scaffold is a privileged motif in kinase inhibitor design. N-(pyridin-3-yl)pyrimidin-4-amine derivatives have demonstrated potent CDK2 inhibition, with lead compound 7l achieving an IC50 of 64.42 nM against CDK2/cyclin A2, comparable to the clinical candidate AZD5438 [1]. In a separate program, phenylamino-pyrimidine derivatives incorporating a 3-pyridyl group showed selective PKC-α inhibition with an IC50 of 0.79 µM [2]. These data establish the 3-pyridyl attachment as a validated vector for achieving target potency, which the 2-pyridyl or 4-pyridyl isomers may not replicate due to altered hinge-binding geometry.

Kinase Inhibition Cancer Therapy Structure-Activity Relationship

Metal Coordination Mode Differentiates 3-Pyridyl from 2-Pyridyl Isomers in Supramolecular and Catalytic Applications

The 3-pyridyl isomer functions exclusively as a monodentate ligand via its pyridine nitrogen, as the meta-substitution geometry precludes the formation of a stable chelate ring with the pyrimidine N1. In contrast, the 2-pyridyl isomer can engage in N(pyridine)-N(pyrimidine) bidentate chelation to metal centers [1]. This fundamental coordination difference leads to divergent supramolecular architectures. For example, metallosupramolecular silver complexes built from 3-pyridyl pyrimidine disulfide ligands exhibit distinct luminescent properties and network topologies compared to their 2-pyridyl counterparts [2].

Coordination Chemistry Catalysis Supramolecular Chemistry

Definitive Application Scenarios for Procuring 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine Over Its Analogs


Design of Selective Monodentate Ligands for Coordination-Driven Self-Assembly

When designing metallosupramolecular architectures that require a predictable, non-chelating pyridyl donor, the 3-pyridyl isomer is the only viable choice among the pyridylpyrimidine regioisomers. The 2-pyridyl analog introduces bidentate chelation that can lead to unintended cross-linking or altered stoichiometry, as demonstrated in silver(I) coordination networks where 3-pyridyl and 2-pyridyl ligands produce fundamentally different lattice structures [1].

Synthesis of 3-Pyridyl-Directed Kinase Inhibitor Libraries Targeting CDK2 or PKC

Medicinal chemistry programs targeting kinases such as CDK2 or PKC-α benefit from the established potency of the 3-pyridyl pyrimidine pharmacophore. Lead compounds derived from this scaffold have achieved CDK2 IC50 values of 64.42 nM and PKC-α IC50 values of 0.79 µM [2][3]. Using 4,5-dichloro-6-methyl-2-(3-pyridyl)pyrimidine as the starting building block ensures the correct pyridyl geometry for hinge-region binding, while the two chlorine handles allow systematic exploration of the solvent-exposed and ribose-pocket regions.

Sequential SNAr Functionalization Requiring Predictable Reactivity at C-4 vs. C-5

For synthetic routes that rely on the differential reactivity of the two chlorine atoms on the pyrimidine ring, the electron-donating methyl group at C-6 provides a critical electronic bias. Quantum mechanical calculations on related systems indicate that electron-donating C-6 substituents can shift the transition state energy by 0.76–1.00 kcal/mol, reversing the expected C-4 vs. C-2 selectivity in 2,4-dichloropyrimidines [4]. This electronic tuning can be exploited for one-pot sequential couplings, minimizing protection/deprotection steps and improving overall atom economy.

Procurement for Late-Stage Functionalization Requiring High-Purity Intermediates

Research groups performing late-stage diversification on advanced intermediates can justify the selection of the 3-pyridyl isomer based on its available 98% purity grade (Fluorochem), compared to 97% for the 2-pyridyl analog . In multi-step synthetic sequences of 10+ steps, even a 1% per-step impurity accumulation can lead to significant yield losses and complex purification challenges. Procuring the higher-purity building block from the outset reduces this cumulative risk.

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